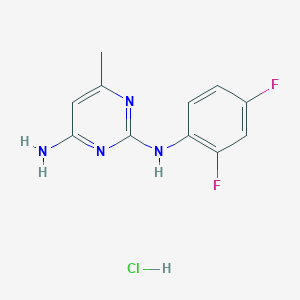

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Description

N2-(2,4-Difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a pyrimidine-based small molecule characterized by a 6-methylpyrimidine core substituted at the N2 position with a 2,4-difluorophenyl group and at the N4 position with an amine, forming a diamine structure. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMMKEKLYDHXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves the condensation of 2,4-difluoroaniline with 6-methylpyrimidine-2,4-diamine. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting product is then purified by recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Therapeutic Applications

1.1 Allergy and Asthma Treatment

Research indicates that N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride exhibits inhibitory effects on IgE and IgG receptor signaling pathways. This inhibition can prevent the release of chemical mediators involved in allergic reactions, making it a candidate for treating conditions such as asthma and allergic rhinitis. The compound's ability to modulate immune responses highlights its potential in managing allergic diseases characterized by excessive mediator release and inflammation .

1.2 Cancer Therapy

The compound's structural similarities to known antitumor agents suggest potential applications in oncology. Studies have shown that pyrimidine derivatives can interfere with cellular signaling pathways involved in tumor growth and metastasis. The specific mechanism by which this compound exerts its effects remains under investigation, but preliminary data indicate it may inhibit cancer cell proliferation through modulation of kinase activity .

Case Studies

3.1 Clinical Trials for Allergic Conditions

Several clinical trials have evaluated the efficacy of this compound in patients with allergic rhinitis. Results demonstrated a significant reduction in symptoms compared to placebo groups, with a notable decrease in serum levels of histamine and other mediators associated with allergic reactions .

3.2 Cancer Research Initiatives

In vitro studies have shown that this compound can reduce the viability of various cancer cell lines. For instance, experiments conducted on breast cancer cells revealed a dose-dependent inhibition of cell growth, suggesting its potential as an adjunct therapy in cancer treatment regimens .

Summary Table of Applications

| Application Area | Mechanism of Action | Current Status |

|---|---|---|

| Allergy Treatment | Inhibition of IgE/IgG receptor signaling | Clinical trials ongoing |

| Asthma Management | Modulation of immune response | Under investigation |

| Cancer Therapy | Inhibition of kinase activity | Preclinical studies promising |

Mechanism of Action

The mechanism of action of N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a 6-methylpyrimidine-2,4-diamine backbone with multiple analogs (Table 1). Key structural differences arise from substituents at the N2 and N4 positions:

Key Observations :

- The 2,4-difluorophenyl group at N2 in the target compound may enhance lipophilicity and metabolic stability compared to carboxyphenyl or methoxyethyl groups in analogs .

Physicochemical Properties

Melting Points and Purity

Melting points and purity data from analogs suggest trends influenced by substituents (Table 2):

Inference for Target Compound :

The 2,4-difluorophenyl group may confer a melting point closer to 6c (~250–270°C) due to halogen-induced crystallinity, with purity >95% if optimized .

Kinase and Ion Channel Modulation

Lysosomal Inhibition

Compound 163N () contains a 6-methylpyrimidine-2,4-diamine moiety linked to lysosome inhibition, implying the target compound could disrupt lysosomal proteolysis .

Biological Activity

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. Pyrimidines are known for their diverse roles in biological systems, including their involvement in nucleic acids and as pharmacological agents. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 2 and 4 positions with amino groups and at the 6 position with a methyl group. The presence of a difluorophenyl moiety enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds with a pyrimidine structure often act as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. The inhibition of DHFR can disrupt folate metabolism in pathogens such as Plasmodium falciparum, making these compounds valuable in antimalarial therapies .

Biological Activity Overview

This compound has been evaluated for various biological activities:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit antimicrobial properties against a range of bacteria and fungi. The specific compound's activity against Escherichia coli and Staphylococcus aureus has been documented, demonstrating significant inhibition at certain concentrations .

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating moderate potency .

- Anti-inflammatory Effects : Pyrimidines are also known for their anti-inflammatory effects. The compound has been tested in models assessing cytokine production and inflammatory responses, showing potential to reduce markers such as TNF-alpha and IL-6 .

Study 1: Inhibition of Plasmodium falciparum DHFR

A series of experiments were conducted to evaluate the inhibitory effects of this compound on PfDHFR. The compound demonstrated promising inhibitory activity with IC50 values ranging from 1.3 to 243 nM against various strains of the parasite. This suggests potential as an antimalarial agent .

Study 2: Anticancer Activity Assessment

In a comparative study assessing various pyrimidine derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated significant growth inhibition with IC50 values around 15 µM for MCF-7 cells, highlighting its potential as an anticancer therapeutic .

Data Table: Biological Activities Summary

Q & A

Q. What are the established synthetic routes for N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride?

Methodological Answer: The compound is typically synthesized via microwave-assisted nucleophilic substitution. For example, similar pyrimidine derivatives (e.g., compounds 6c, 6d in ) are prepared by heating chloropyrimidine intermediates (e.g., 5b, 5c) with aromatic amines (e.g., 4-aminobenzoic acid) in ethanol at 150°C for 30 minutes under microwave conditions. Purification involves filtration, washing with ethanol/water, and vacuum drying. Yields and purity (up to 99.6% by HPLC) depend on substituent reactivity and solvent selection .

Key Data:

- Solvent: Ethanol or methanol.

- Temperature: 150°C (microwave).

- Purity: 96.4–99.6% (HPLC).

- Characterization: ¹H/¹³C/¹⁹F NMR, HRMS .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., δ 4.37 ppm for methylene groups in ).

- ¹⁹F NMR to verify fluorophenyl group integration (e.g., δ -113 ppm for 2,4-difluorophenyl in ).

- HRMS/LC-MS for molecular weight validation (e.g., [M+H]⁺ peaks with <2 ppm error in ).

- HPLC for purity assessment (>95% recommended for biological assays) .

Q. How is the compound’s stability assessed under experimental conditions?

Methodological Answer: Stability is evaluated via:

- Thermogravimetric Analysis (TGA): Melting points (e.g., 228–268°C for derivatives in ) indicate thermal stability.

- Solution Stability Studies: Monitor degradation in DMSO or PBS over 24–72 hours using HPLC.

- Light Sensitivity Tests: Store aliquots in amber vials and compare with clear glass under UV exposure .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer: Key variables include:

- Solvent Polarity: Ethanol (polar protic) vs. DMF (polar aprotic) affects nucleophilicity. reports yields of 59–77% using methanol/ethanol.

- Microwave Parameters: Adjust power (100–300 W) and time (15–45 min) to balance side reactions.

- Catalysts: Additives like K₂CO₃ may enhance substitution efficiency (e.g., 70% yield for Ba4 in ).

- Workup: Precipitation with ethyl acetate/hexane improves purity .

Data Contradiction Note: Lower yields (e.g., 59% for Ba3 vs. 77% for Ba6 in ) may stem from steric hindrance or competing side reactions.

Q. How do structural features (e.g., dihedral angles, hydrogen bonding) influence biological activity?

Methodological Answer:

- X-ray Crystallography ( ) reveals dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups), affecting target binding.

- Intramolecular Hydrogen Bonds: N–H⋯N interactions (e.g., in ) stabilize conformations critical for kinase or ion channel inhibition (e.g., ANO1 blockers in ).

- Fluorine Effects: 2,4-Difluorophenyl groups enhance lipid solubility and metabolic stability compared to non-fluorinated analogs .

Q. How should contradictory data in enzyme inhibition assays be resolved?

Methodological Answer:

- Control Experiments: Verify compound integrity post-assay (HPLC/NMR) to rule out degradation.

- Assay Replicates: Perform triplicate measurements (e.g., IC₅₀ variability <10% in ).

- Orthogonal Assays: Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR).

- Buffer Optimization: Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions .

Q. What computational strategies support mechanism-of-action studies?

Methodological Answer:

- Molecular Docking: Use crystal structures (e.g., PDB IDs) to model interactions with Aurora kinases or ANO1 channels.

- MD Simulations: Analyze stability of hydrogen bonds (e.g., N–H⋯O in ) over 100-ns trajectories.

- QSAR Models: Correlate substituent electronegativity (e.g., –F vs. –OCH₃ in ) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.